molecular formula C18H16ClF3N6O B2527639 3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine CAS No. 2380181-46-2

3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine

Cat. No.: B2527639
CAS No.: 2380181-46-2
M. Wt: 424.81
InChI Key: WUVFEAIPWDWHJM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and a piperazine moiety linked to a trifluoromethyl oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyridazine ring with a chlorophenyl group.

    Synthesis of the Piperazine Derivative: The piperazine moiety is synthesized separately and then linked to the pyridazine core.

    Attachment of the Trifluoromethyl Oxadiazole: The final step involves the formation of the oxadiazole ring and its subsequent attachment to the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)pyridazine: Lacks the piperazine and oxadiazole moieties.

    6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine: Lacks the chlorophenyl group.

    3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine: Lacks the trifluoromethyl oxadiazole group.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N6O/c19-13-3-1-12(2-4-13)14-5-6-15(24-23-14)28-9-7-27(8-10-28)11-16-25-26-17(29-16)18(20,21)22/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVFEAIPWDWHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C(F)(F)F)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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